N'-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
N’-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound with a molecular formula of C23H16Cl2F3N5O3 and a molecular weight of 538.317 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves multiple steps. The starting materials typically include 2,5-dichlorophenol, propanoic acid, and pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N’-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolopyrimidine derivatives
Uniqueness
N’-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of dichlorophenoxy, phenyl, and trifluoromethyl groups makes it particularly interesting for various scientific applications .
Properties
Molecular Formula |
C23H16Cl2F3N5O3 |
---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
N'-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C23H16Cl2F3N5O3/c1-12(36-18-9-14(24)7-8-15(18)25)21(34)30-31-22(35)17-11-20-29-16(13-5-3-2-4-6-13)10-19(23(26,27)28)33(20)32-17/h2-12H,1H3,(H,30,34)(H,31,35) |
InChI Key |
FLRRCRRRXYWICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F)OC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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